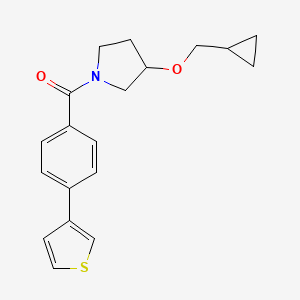

(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone

Description

Properties

IUPAC Name |

[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-(4-thiophen-3-ylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2S/c21-19(20-9-7-18(11-20)22-12-14-1-2-14)16-5-3-15(4-6-16)17-8-10-23-13-17/h3-6,8,10,13-14,18H,1-2,7,9,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSMLCJBKYHXMFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2CCN(C2)C(=O)C3=CC=C(C=C3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone typically involves multiple steps:

Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate amine precursors under acidic or basic conditions.

Introduction of the Cyclopropylmethoxy Group: This step often involves the reaction of cyclopropylmethanol with a suitable leaving group, such as a halide, in the presence of a base.

Attachment of the Thiophenyl Group: This is usually done via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a thiophenyl boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst.

Industrial Production Methods: For large-scale production, the synthesis would be optimized to ensure high yield and purity. This might involve:

Continuous Flow Chemistry: To improve reaction efficiency and scalability.

Catalyst Recycling: To reduce costs and environmental impact.

Automated Synthesis: To ensure consistency and reduce human error.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophenyl group, leading to sulfoxides or sulfones.

Reduction: Reduction can occur at the carbonyl group, converting it to an alcohol.

Substitution: The methoxy group can be substituted under nucleophilic conditions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.

Material Science:

Biology and Medicine:

Pharmacology: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Biochemical Research: Used as a probe to study specific biochemical pathways.

Industry:

Pharmaceuticals: Potential use in the synthesis of new drug candidates.

Agriculture: Possible applications as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The exact mechanism of action depends on the specific application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the pyrrolidine ring and the thiophenyl group can facilitate binding to biological macromolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(4-(phenyl)phenyl)methanone: Lacks the thiophenyl group, potentially altering its biological activity.

(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(4-(furan-3-yl)phenyl)methanone: Contains a furan ring instead of a thiophene ring, which may affect its electronic properties and reactivity.

Uniqueness: The combination of the cyclopropylmethoxy group, pyrrolidine ring, and thiophenyl group in (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone provides a unique structural framework that can confer specific reactivity and biological activity not seen in similar compounds.

Biological Activity

The compound (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone, often referred to as a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its pharmacological effects.

Synthesis of the Compound

The synthesis of (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone involves several key steps:

- Formation of the Pyrrolidine Ring : This is typically achieved through cyclization reactions involving amino alcohols or amino acids under acidic or basic conditions.

- Introduction of the Cyclopropylmethoxy Group : This group is introduced via nucleophilic substitution reactions with cyclopropylmethyl halides.

- Attachment of the Thiophene Ring : Cross-coupling reactions, such as Suzuki or Stille coupling, are used to attach the thiophene ring to the pyrrolidine structure.

Biological Activity

The biological activity of this compound can be summarized in several key areas:

1. Pharmacological Applications

Research indicates that this compound may serve as a scaffold for developing new pharmaceuticals targeting neurological and inflammatory conditions. Its unique structural features allow it to interact with various biological targets, including enzymes and receptors .

The mechanism involves binding to specific molecular targets, which modulates their activity and leads to various biological effects. The precise pathways depend on the context of use, but interactions with neurotransmitter receptors and inflammatory mediators have been suggested.

3. Comparative Analysis

When compared with similar compounds, (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone exhibits distinct properties due to its combination of functional groups. For instance, pyrrolidine derivatives are known for their diverse biological activities, while thiophene derivatives contribute to enhanced pharmacological profiles due to their electron-rich nature .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- In Vitro Studies : A study demonstrated that derivatives similar to this compound showed significant cytotoxicity against various cancer cell lines, indicating potential anticancer properties. For example, compounds with similar moieties exhibited IC50 values lower than 10 µM against A549 and MCF-7 cell lines .

- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications in the thiophene and pyrrolidine rings significantly affect biological activity. Substituents on these rings can enhance or diminish efficacy against specific targets .

Data Tables

Below are data tables summarizing key findings from recent studies on related compounds.

| Compound | Target | IC50 (µM) | Biological Activity |

|---|---|---|---|

| Compound A | c-Met Kinase | 0.090 | Significant inhibition |

| Compound B | A549 Cells | 2.73 | Cytotoxicity observed |

| Compound C | MCF-7 Cells | 1.23 | Moderate cytotoxicity |

Q & A

Q. Table 1: Solvent Systems for Purification

| Solvent | Purity (%) | Application |

|---|---|---|

| Toluene | ≥99.9 | Reaction medium for coupling steps |

| Acetonitrile | ≥99.8 | Crystallization of intermediates |

| DCM | ≥99.5 | Chromatography eluent |

Basic: How is the compound characterized spectroscopically?

Answer:

A combination of techniques is used:

- NMR : H and C NMR to confirm regiochemistry of the cyclopropylmethoxy and thiophenyl groups. Key peaks: δ 1.2–1.5 ppm (cyclopropane protons), δ 7.3–7.6 ppm (thiophene protons).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]) and fragmentation patterns.

- UV-Vis/FL : Solvent-dependent λ shifts in DMSO or acetonitrile to probe electronic transitions .

Basic: What safety protocols are critical during handling?

Answer:

- Storage : Under nitrogen at 2–8°C to prevent oxidation of the cyclopropane ring .

- PPE : Use nitrile gloves and fume hoods due to potential skin/eye irritation (similar to piperidine derivatives) .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated organic waste containers.

Advanced: How are X-ray crystallography challenges addressed for structural validation?

Answer:

Q. Table 2: Crystallographic Parameters (Example)

| Parameter | Value |

|---|---|

| Space group | P2₁2₁2₁ |

| R | 0.042 |

| Final R | 0.028 |

| Twinning fraction | 0.34 (resolved) |

Advanced: How to analyze electronic properties computationally?

Answer:

- DFT Calculations : B3LYP/6-311+G(d,p) basis set to model ground-state dipole moments and HOMO-LUMO gaps.

- Solvent Effects : PCM models in DMSO predict excited-state dipole moments (Δμ ≈ 2.5 D) due to charge transfer between thiophene and pyrrolidine .

Advanced: How to resolve contradictions in biological activity data?

Answer:

- Assay Design : Use caspase-3 activation assays (IC vs. HL-60/K562 cells) with positive controls (e.g., staurosporine).

- Data Normalization : Account for solvent effects (e.g., DMSO ≤0.1% v/v) and use triplicate measurements to reduce variability .

Advanced: What strategies improve regioselectivity in cyclopropane functionalization?

Answer:

- Catalytic Systems : Chiral Cu(I) catalysts for enantioselective cyclopropanation (up to 90% ee).

- Temperature Control : Slow addition of diazo reagents at –40°C to minimize side reactions .

Advanced: How to assess compound stability under physiological conditions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.